molecular formula C12H14O5 B2888981 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid CAS No. 565171-75-7

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid

Cat. No.: B2888981
CAS No.: 565171-75-7
M. Wt: 238.239
InChI Key: HMFFSXFQTCZSLY-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-(3-Ethoxy-4-oxo-phenyl)-4-oxo-butyric acid

    Reduction: 4-(3-Ethoxy-4-hydroxy-phenyl)-4-hydroxy-butyric acid

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the growth of certain bacteria by disrupting their cell membranes and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-17-11-7-8(3-4-10(11)14)9(13)5-6-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFSXFQTCZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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